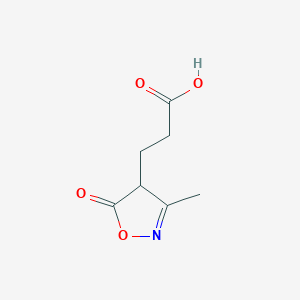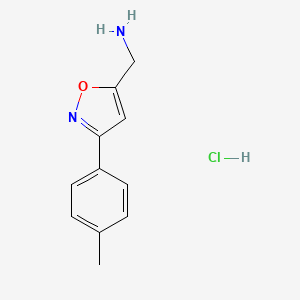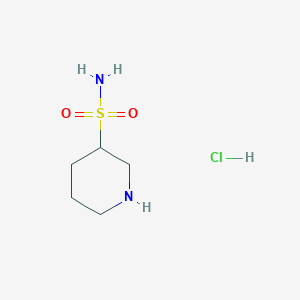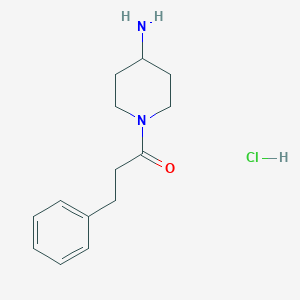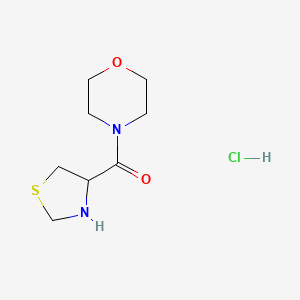
4-(4-Formyl-1-methyl-1H-pyrazol-3-yl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a chemical compound with the CAS Number: 1003017-90-0 . It has a molecular weight of 197.2 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The InChI code for “4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-(4-formyl-1H-pyrazol-3-yl)benzonitrile” is a powder . It has a molecular weight of 197.2 .Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Pyrazol-Derivate, wie zum Beispiel 4-(4-Formyl-1-methyl-1H-pyrazol-3-yl)benzonitril, wurden auf ihre antioxidativen Eigenschaften untersucht. Diese Verbindungen können freie Radikale abfangen, die für biologische Systeme schädlich sind. Die antioxidative Aktivität ist entscheidend für die Vorbeugung von oxidativen Stress-bedingten Krankheiten, einschließlich Krebs und Herz-Kreislauf-Erkrankungen .
Antikrebs-Potenzial
Forschungen haben gezeigt, dass Pyrazol-Verbindungen zytotoxische Eigenschaften gegen verschiedene menschliche Krebszelllinien aufweisen. Sie können Apoptose induzieren, insbesondere über den p53-vermittelten Weg, eine Form des programmierten Zelltods, die essentiell ist, um die Proliferation von Krebszellen zu stoppen .
Arzneimittelentwicklung
Der Pyrazolring ist ein häufiges Motiv in vielen auf dem Markt befindlichen Medikamenten. Seine Präsenz in einer Verbindung wie this compound deutet auf ein Potenzial für die Arzneimittelentwicklung hin, insbesondere als Gerüst für die Entwicklung neuer pharmakologisch aktiver Moleküle .
Katalyse
Pyrazol-Derivate können als Katalysatoren in verschiedenen chemischen Reaktionen verwendet werden. Ihre Fähigkeit, Reaktionen zu erleichtern, macht sie in der synthetischen Chemie wertvoll, um komplexe Moleküle effizienter zu produzieren .
Magnetische Nanomaterialien
Die strukturellen Merkmale von Pyrazol-basierten Verbindungen ermöglichen ihre Integration in magnetische Nanomaterialien. Diese Materialien finden Anwendungen in verschiedenen Bereichen, einschließlich Biosensorik, Arzneimittelverabreichung und Umweltsanierung .
Antimikrobielle Eigenschaften
Diese Verbindungen haben antimikrobielle Aktivität gegen eine Reihe von Bakterien gezeigt, darunter sowohl Gram-positive als auch Gram-negative Stämme. Dies macht sie zu interessanten Kandidaten für die Entwicklung neuer Antibiotika oder antiseptischer Mittel .
Biologische Eigenschaften
Pyrazole sind für eine Vielzahl von biologischen Aktivitäten bekannt, wie zum Beispiel entzündungshemmende, schmerzstillende und wurmtreibende Eigenschaften. Dieses breite Spektrum an biologischen Wirkungen eröffnet Forschungswege in mehreren therapeutischen Bereichen .
Herbizide Anwendung
Die Struktur von Pyrazol-Verbindungen wurde für herbizide Anwendungen untersucht. Ihre Fähigkeit, das Wachstum unerwünschter Pflanzen zu hemmen, ohne die gewünschten Nutzpflanzen zu beeinträchtigen, kann für landwirtschaftliche Praktiken von Vorteil sein .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been shown to exhibit cytotoxicity against several human cell lines , suggesting that this compound may also target cellular structures or enzymes involved in cell growth and proliferation.
Mode of Action
This disruption could lead to cell death, explaining the compound’s potential cytotoxic properties .
Biochemical Pathways
Related compounds have been shown to activate autophagy proteins as a survival mechanism, with the predominant pathway of cell death being p53-mediated apoptosis . This suggests that 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile may also influence these pathways.
Result of Action
Based on the potential cytotoxic properties of similar compounds , it can be inferred that this compound may lead to cell death in targeted cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as proteins or other small molecules .
Biochemische Analyse
Biochemical Properties
4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are primarily mediated through the binding of the compound to specific active sites on enzymes, altering their conformation and activity.
Cellular Effects
The effects of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and lipid peroxides, which can affect various cellular components . This oxidative stress can result in changes in gene expression and metabolic flux, ultimately impacting cell survival and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can exhibit lower EC50 values and a broader spectrum of activity over time, indicating its potential for sustained biological activity . Its stability and degradation products must be carefully monitored to ensure consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of 4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can exhibit therapeutic effects. For instance, pyrazole derivatives, including this compound, have been shown to be safe and well-tolerated in mice at doses of 300 mg/kg and 100 mg/kg when administered orally and parenterally, respectively . At higher doses, the compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in preclinical studies.
Metabolic Pathways
4-(4-formyl-1-methyl-1H-pyrazol-3-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can influence the production of free radicals and reactive oxygen species (ROS) through its interaction with metabolic enzymes . These interactions can lead to changes in cellular metabolism and energy production, affecting overall cellular function and health.
Eigenschaften
IUPAC Name |
4-(4-formyl-1-methylpyrazol-3-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJIMSCXLGDPSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]ethanamine hydrochloride](/img/structure/B1372269.png)

